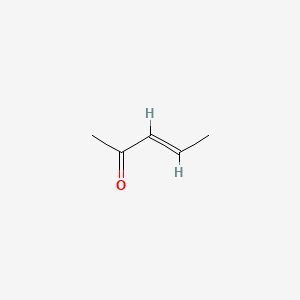
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers (3-CPCA) is a cyclic organic compound that is widely used in scientific research and laboratory experiments. It is an important reagent in organic synthesis and has a variety of applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, it is believed that 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers may interact with DNA, RNA, and proteins to modulate their functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are not well understood. However, it is believed that the compound may have anti-inflammatory and analgesic effects. In addition, it has been shown to have antiviral activity against certain viruses, such as the influenza virus. Furthermore, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has been shown to have antioxidant activity and may have potential applications in the treatment of certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a versatile reagent that is widely used in scientific research and laboratory experiments. It is relatively easy to synthesize and yields high yields of pure product. In addition, its mechanism of action is not well understood, which allows for the exploration of new applications. However, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a highly reactive compound and can be hazardous if not handled properly. In addition, it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are numerous. Further research is needed to better understand its mechanism of action and to explore new applications. In addition, research is needed to improve the synthesis of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers and to develop new and more efficient methods for its separation. Furthermore, research is needed to investigate the potential therapeutic applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the treatment of cancer and other diseases. Additionally, research is needed to explore the potential industrial applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the synthesis of polymers and other materials. Finally, research is needed to investigate the potential environmental and safety implications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
Métodos De Síntesis
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is typically synthesized through a two-step process. The first step involves the reaction of 6-chloropyridine with cyclobutane-1-carboxylic acid in the presence of an acid catalyst. This reaction yields a mixture of diastereomers of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers. The second step involves the separation of the diastereomers by column chromatography. This method is efficient and yields high yields of pure 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
Aplicaciones Científicas De Investigación
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds, such as alkaloids, peptides, and steroids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is used in the synthesis of polymers and other materials for various industrial applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers involves the preparation of a cyclobutane ring followed by the introduction of a pyridine ring and a carboxylic acid group. The final product is a mixture of diastereomers due to the presence of a chiral center in the cyclobutane ring.", "Starting Materials": [ "4-chlorobutyric acid", "ethyl acetoacetate", "sodium ethoxide", "6-chloro-3-pyridinecarboxaldehyde", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 4-chlorobutanoate by reacting 4-chlorobutyric acid with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Formation of cyclobutane ring by reacting ethyl 4-chlorobutanoate with sodium borohydride in the presence of acetic acid.", "Step 3: Introduction of pyridine ring by reacting the cyclobutane intermediate with 6-chloro-3-pyridinecarboxaldehyde in the presence of hydrochloric acid.", "Step 4: Formation of carboxylic acid group by hydrolyzing the ester intermediate with sodium hydroxide.", "Step 5: Isolation of the mixture of diastereomers by extraction with diethyl ether and purification by recrystallization from water." ] } | |
Número CAS |
2354790-03-5 |
Nombre del producto |
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.6 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




